5-Bromo-2-fluoropyrimidin-4-amine
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Overview
Description
5-Bromo-2-fluoropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C4H3BrFN3 and a molecular weight of 191.99 g/mol It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoropyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination of 2-fluoropyrimidin-4-amine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoropyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like K2CO3 or NaOH in organic solvents like DMF or THF.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-Bromo-2-fluoropyrimidin-4-amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoropyrimidin-4-amine is primarily related to its ability to interact with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, pyrimidine derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-fluoropyrimidin-4-amine is unique due to the presence of both bromine and fluorine atoms on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various complex molecules and enhance its reactivity in cross-coupling reactions compared to other halogenated pyrimidines.
Properties
IUPAC Name |
5-bromo-2-fluoropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrFN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXRJDWWNWLBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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